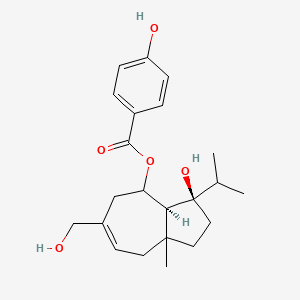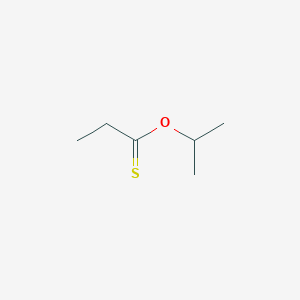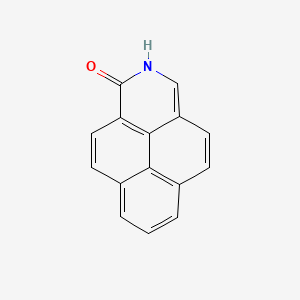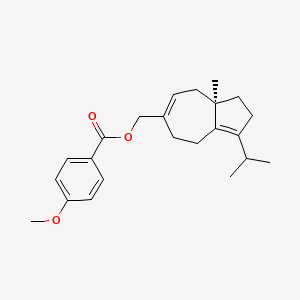
Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester is a complex organic compound that combines the structural features of 4-methoxybenzoic acid and a hexahydroazulene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester typically involves the esterification of 4-methoxybenzoic acid with an alcohol derivative of the hexahydroazulene compound. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester involves its interaction with specific molecular targets and pathways. The methoxybenzoic acid moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hexahydroazulene derivative may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoic acid moiety but lacks the hexahydroazulene derivative.
Methyl 4-methoxybenzoate: Similar ester structure but with a simpler alcohol component.
4-Methoxybenzyl alcohol: Contains the methoxybenzoic acid moiety but in an alcohol form.
Uniqueness
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester is unique due to the combination of the methoxybenzoic acid and hexahydroazulene structures, which may impart distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
104697-03-2 |
|---|---|
Fórmula molecular |
C23H30O3 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
[(8aR)-8a-methyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulen-6-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-16(2)20-12-14-23(3)13-11-17(5-10-21(20)23)15-26-22(24)18-6-8-19(25-4)9-7-18/h6-9,11,16H,5,10,12-15H2,1-4H3/t23-/m0/s1 |
Clave InChI |
IVRWGDQRYNLFQO-QHCPKHFHSA-N |
SMILES isomérico |
CC(C)C1=C2CCC(=CC[C@]2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)C1=C2CCC(=CCC2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


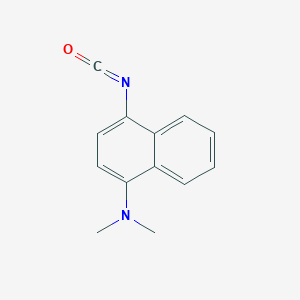
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)
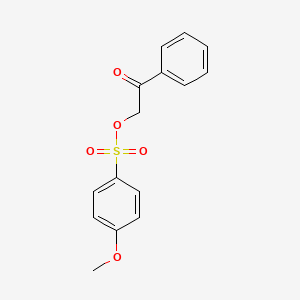
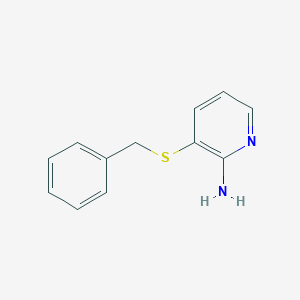
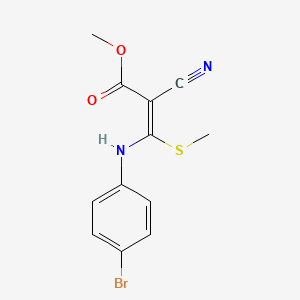
![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)
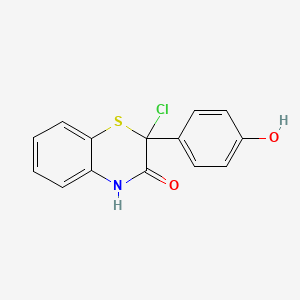
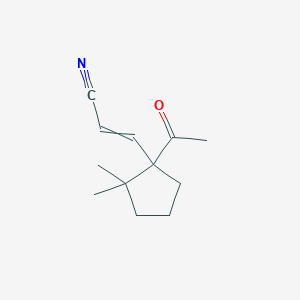
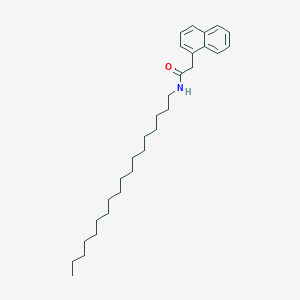
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
